![molecular formula C20H35NO15 B11826437 (E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)
(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (E)-N-[2-hidroxi-6-(hidroximetil)-5-{[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}-4-[(3,4,5-trihidroxi-6-metiloxan-2-il)oxi]oxan-3-il]etanímico es un complejo compuesto orgánico caracterizado por múltiples grupos hidroxilo y una singular unidad de ácido etanímico. Este compuesto destaca por su intrincada estructura, que incluye varios anillos de oxano y grupos hidroximetilo, lo que lo convierte en un tema de interés en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (E)-N-[2-hidroxi-6-(hidroximetil)-5-{[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}-4-[(3,4,5-trihidroxi-6-metiloxan-2-il)oxi]oxan-3-il]etanímico generalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de los anillos de oxano, seguido de la introducción de grupos hidroximetilo mediante reacciones de hidroxilación. El paso final implica la formación de la unidad de ácido etanímico en condiciones controladas, a menudo utilizando catalizadores específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, incluido el uso de reactores de flujo continuo para mantener condiciones de reacción consistentes. El proceso se optimiza para minimizar los subproductos y maximizar la eficiencia de cada paso de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (E)-N-[2-hidroxi-6-(hidroximetil)-5-{[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}-4-[(3,4,5-trihidroxi-6-metiloxan-2-il)oxi]oxan-3-il]etanímico experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para formar alcoholes u otros derivados reducidos.
Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido (E)-N-[2-hidroxi-6-(hidroximetil)-5-{[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}-4-[(3,4,5-trihidroxi-6-metiloxan-2-il)oxi]oxan-3-il]etanímico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido (E)-N-[2-hidroxi-6-(hidroximetil)-5-{[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}-4-[(3,4,5-trihidroxi-6-metiloxan-2-il)oxi]oxan-3-il]etanímico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y desencadenando varias vías bioquímicas. Estas interacciones pueden conducir a cambios en los procesos celulares, contribuyendo a los efectos observados en los sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-(2-(Dimetilamino)etoxi)etanol: Un compuesto orgánico con grupos funcionales similares pero una disposición estructural diferente.
2-feniletanol: Un compuesto aromático con grupos hidroxilo, utilizado en diversas aplicaciones.
Singularidad
El ácido (E)-N-[2-hidroxi-6-(hidroximetil)-5-{[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}-4-[(3,4,5-trihidroxi-6-metiloxan-2-il)oxi]oxan-3-il]etanímico es único debido a su compleja estructura, que incluye múltiples anillos de oxano y grupos hidroximetilo.
Propiedades
Fórmula molecular |
C20H35NO15 |
|---|---|
Peso molecular |
529.5 g/mol |
Nombre IUPAC |
N-[2-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO15/c1-5-10(25)12(27)14(29)19(32-5)36-17-9(21-6(2)24)18(31)33-8(4-23)16(17)35-20-15(30)13(28)11(26)7(3-22)34-20/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24) |
Clave InChI |
HBBOZFUQJDYASD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)O)NC(=O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


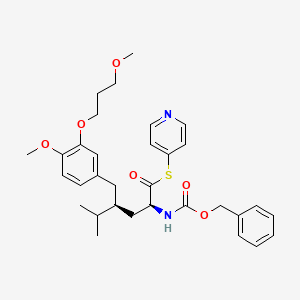

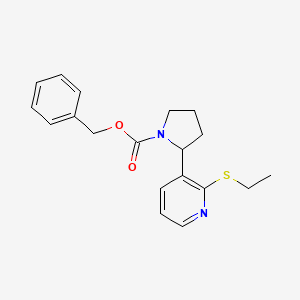

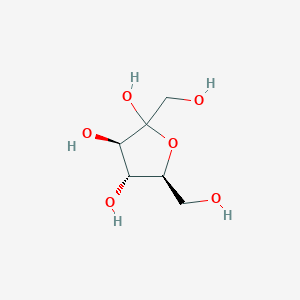
![1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826410.png)
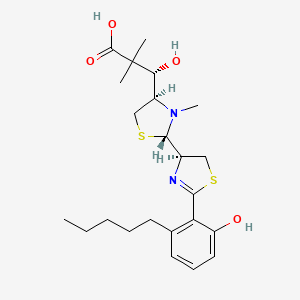
![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)
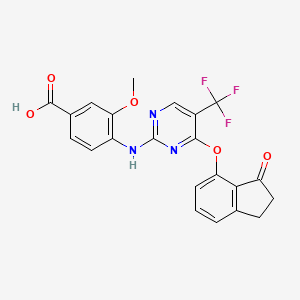
![trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid](/img/structure/B11826428.png)
![1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11826435.png)
![2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11826446.png)

![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)
